3-Hydroxyisobutyric acid

Overview

Description

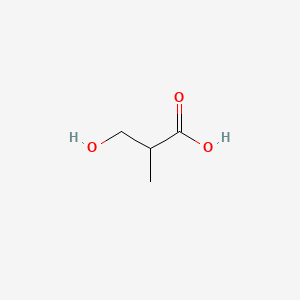

3-Hydroxyisobutyric acid (3-HIBA) is a β-hydroxy acid with the molecular formula C₄H₈O₃ and molecular weight 104.10 g/mol. It exists in two enantiomeric forms: (R)-3-Hydroxyisobutyric acid (CAS 1910-47-0) and (S)-3-Hydroxyisobutyric acid (CAS 2068-83-9) . This compound is a critical intermediate in the catabolism of L-valine and thymine, playing a role in mitochondrial energy metabolism. It is also a diagnostic biomarker for rare genetic disorders such as 3-hydroxyisobutyric aciduria and methylmalonic semialdehyde dehydrogenase deficiency .

Structurally, 3-HIBA features a hydroxyl group (-OH) on the β-carbon and a methyl branch, distinguishing it from linear hydroxy acids. Its stereochemistry influences biological activity; for example, the (R)-isomer is primarily associated with valine degradation, while the (S)-isomer is linked to gluconeogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxyisobutyric acid can be synthesized through several methods. One biotechnological approach involves the conversion of isobutyric acid using a combination of enzymes such as isobutyrate kinase, phosphotransisobutyrylase, and isobutyryl-coenzyme A synthetase/ligase . The process involves multiple steps, including the formation of isobutyryl-coenzyme A, which is then converted to methacrylyl-coenzyme A and subsequently hydrolyzed to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs biocatalysts. For instance, a method developed by Mitsubishi Chemical Corporation involves reacting an alcohol or phenol with 3-hydroxyisobutyryl-coenzyme A in the presence of alcohol acyltransferase to produce this compound esters . This method leverages the specificity and efficiency of biocatalysts to achieve high yields under mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyisobutyric acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized to form methacrylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield isobutyric acid, typically using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions can occur at the hydroxyl group, where it can be replaced by other functional groups using reagents like thionyl chloride to form corresponding chlorides.

Major Products:

Oxidation: Methacrylic acid

Reduction: Isobutyric acid

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Metabolic Role and Disease Diagnosis

3-Hydroxyisobutyric Aciduria

3-HIBA is an intermediate in the metabolism of L-valine and plays a crucial role in diagnosing rare inherited metabolic disorders, such as 3-hydroxyisobutyric aciduria. This condition arises due to a deficiency in 3-hydroxyisobutyryl-CoA dehydrogenase, leading to the accumulation of 3-HIBA in the body. Clinical manifestations include developmental delays and metabolic disturbances, making early diagnosis essential for management .

Table 1: Clinical Features of 3-Hydroxyisobutyric Aciduria

| Feature | Description |

|---|---|

| Inheritance Pattern | Autosomal recessive |

| Key Symptoms | Developmental delay, mental impairment |

| Diagnostic Biomarker | Elevated levels of 3-HIBA in urine |

| Associated Enzyme Deficiency | 3-hydroxyisobutyryl-CoA dehydrogenase |

Therapeutic Potential

Anti-Inflammatory Effects

Research indicates that 3-HIBA may have anti-inflammatory properties. A study demonstrated that it significantly reduced colonic inflammation and carcinogenesis in mouse models of colitis and colorectal cancer (CRC). The mechanism involves activation of the GPR109a receptor, which modulates macrophage activity and reduces inflammation markers .

Table 2: Effects of this compound on Inflammation

| Study Type | Outcome |

|---|---|

| Mouse Model of Colitis | Reduced M1 macrophages from 50% to 42% |

| CRC Model | Decreased myeloid-derived suppressor cells from 27% to 19% |

Neurological Implications

Impact on Energy Metabolism

In studies involving young rats, 3-HIBA was shown to inhibit key enzymes involved in energy metabolism within the cerebral cortex. This inhibition affects mitochondrial function and energy production, suggesting a potential link to neurological disorders .

Table 3: Enzyme Activity Inhibition by this compound

| Enzyme | Inhibition Percentage |

|---|---|

| Complex I–III | 20% |

| Mitochondrial Creatine Kinase | 30% |

| Na, K-ATPase | 37% |

Industrial Applications

Biotechnological Production

The microbiological production of 3-HIBA has been explored for its industrial applications. Genetically modified microorganisms can produce higher yields of this compound, which can be utilized in pharmaceuticals and as a biomarker for metabolic diseases .

Mechanism of Action

3-Hydroxyisobutyric acid exerts its effects primarily through its role in metabolic pathways. It is an intermediate in the degradation of valine, where it is converted to methacrylyl-coenzyme A and subsequently to succinyl-coenzyme A, which enters the citric acid cycle . In skeletal muscle, this compound has been found to promote endothelial fatty acid uptake, potentially contributing to insulin resistance . This suggests that it may play a role in metabolic organ crosstalk, facilitating fatty acid utilization in muscle tissues.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of 3-Hydroxyisobutyric Acid and Related Compounds

Analytical Challenges

Differentiating these compounds requires advanced techniques due to structural similarities:

Biological Activity

3-Hydroxyisobutyric acid (3-HIBA) is a significant metabolite derived from the degradation of branched-chain amino acids, particularly valine. Its biological activity is crucial in various metabolic pathways and has implications in several metabolic disorders, including 3-hydroxyisobutyric aciduria. This article reviews the biological activity of 3-HIBA, focusing on its biochemical effects, clinical significance, and potential therapeutic implications.

Biochemical Mechanisms

3-HIBA plays a pivotal role in energy metabolism, particularly in the brain. Research indicates that it inhibits key enzymes involved in mitochondrial respiration. A study demonstrated that 3-HIBA significantly reduced the activities of respiratory chain complexes I-III by about 20% and inhibited mitochondrial creatine kinase activity by 30% in rat cerebral cortex homogenates . This inhibition was attributed to oxidative stress, as the effects were reversed by antioxidants such as reduced glutathione and alpha-tocopherol.

Table 1: Effects of this compound on Enzyme Activities

| Enzyme Activity | Effect of 3-HIBA | Percentage Inhibition |

|---|---|---|

| Respiratory Chain Complexes I-III | Decreased | 20% |

| Mitochondrial Creatine Kinase | Decreased | 30% |

| Na(+), K(+)-ATPase | Decreased | 37% |

Clinical Significance

3-HIBA accumulation is a hallmark of several metabolic disorders. The condition known as 3-hydroxyisobutyric aciduria arises from deficiencies in enzymes responsible for valine metabolism, leading to elevated levels of this metabolite in urine and tissues . Clinical manifestations can range from mild symptoms to severe neurological impairments, including developmental delays and acute encephalopathy.

A comprehensive study identified patients with 3-hydroxyisobutyrate dehydrogenase (HIBADH) deficiency , a rare metabolic disorder characterized by a complete loss of function of the HIBADH enzyme. This condition leads to significant clinical variability among patients, with some exhibiting profound mental impairment while others may have milder symptoms .

Case Study: HIBADH Deficiency

- Patient Profile : Affected individuals showed a wide range of clinical presentations.

- Diagnosis : Confirmed through enzymatic activity measurement and genetic analysis.

- Treatment : Management included dietary modifications, specifically a low-valine diet, which resulted in decreased urinary excretion of 3-HIBA.

Metabolic Implications

Recent research has highlighted the role of 3-HIBA as a potential marker for insulin resistance (IR) and type 2 diabetes (T2D). Elevated plasma levels of 3-HIBA have been associated with increased risk for developing T2D, although its direct relationship with IR remains unclear . The metabolite enhances fatty acid uptake in endothelial cells from muscle and cardiac tissues but does not affect adipose tissue-derived endothelial cells .

Table 2: Relationship Between this compound and Metabolic Disorders

| Metabolic Disorder | Association with 3-HIBA Levels |

|---|---|

| Insulin Resistance | Positive correlation |

| Type 2 Diabetes | Increased risk |

| Valine Metabolism Disorders | Primary marker |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 3-hydroxyisobutyric acid (3-HIBA) in biological samples, and how are they validated?

- Methodological Answer :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity. For example, a validated LC-MS/MS protocol for plasma analysis involves protein precipitation, derivatization, and separation using a C18 column with a mobile phase of methanol and 0.1% formic acid. Quantification is achieved via multiple reaction monitoring (MRM) .

- Gas Chromatography-Mass Spectrometry (GC-MS) is another robust method, particularly for urinary organic acids. Derivatization with BSTFA or MSTFA is critical to enhance volatility. Validation parameters include linearity (e.g., LOQ ≤ 15 μmol/L for 3-HIBA in LC-QTOF/MS), precision (CV < 15%), and recovery rates .

Q. What is the role of 3-HIBA in metabolic pathways, and how does its dysregulation contribute to disease?

- Methodological Answer :

- 3-HIBA is an intermediate in L-valine and thymine catabolism . In valine metabolism, it is produced via the oxidation of isobutyryl-CoA by 3-hydroxyisobutyrate dehydrogenase (HIBADH) in mitochondria .

- Dysregulation leads to 3-hydroxyisobutyric aciduria , a rare metabolic disorder characterized by elevated urinary 3-HIBA. This condition is linked to mutations in HIBADH or methylmalonic semialdehyde dehydrogenase, causing neurodevelopmental defects and metabolic acidosis. Diagnosis involves GC-MS profiling of urinary organic acids and genetic sequencing .

Q. How can researchers differentiate between enantiomers of 3-HIBA in metabolic studies?

- Methodological Answer :

- Enantioselective Gas Chromatography (GC) : Chiral columns (e.g., Cyclodextrin-based) enable separation of (R)- and (S)-3-HIBA. For example, a multidimensional GC-MS approach using a β-cyclodextrin stationary phase resolves enantiomers with high precision .

- Isotopic Labeling : Deuterated substrates (e.g., [2-²H₁]isobutyrate) can trace stereospecific hydrogen abstraction during enzymatic conversion to 3-HIBA, confirming (S)-enantiomer dominance in mitochondrial pathways .

Advanced Research Questions

Q. How do structural variations in HIBADH influence enzymatic activity and substrate specificity?

- Methodological Answer :

- Crystallographic Studies : X-ray structures of HIBADH (e.g., Mycobacterium tuberculosis HIBADH, PDB: 5Y8G) reveal a Rossmann-fold NAD⁺-binding domain. Mutagenesis of active-site residues (e.g., Ser155, Lys159) disrupts substrate binding, validated via kinetic assays (Km, Vmax) .

- Molecular Dynamics Simulations : Used to model HIBADH interactions with 3-HIBA and NAD⁺, identifying conformational changes critical for catalysis .

Q. What experimental models are suitable for studying 3-HIBA’s role in insulin resistance and mitochondrial dysfunction?

- Methodological Answer :

- Diabetic Mouse Models : db/db mice treated with PPARδ agonists (e.g., GW501516) show reduced plasma 3-HIBA levels, linking it to BCAA catabolism. Targeted metabolomics (LC-MS/GC-MS) quantifies pathway intermediates .

- Cell-Based Assays : siRNA knockdown of HIBADH in hepatocytes or fibroblasts validates its role in 3-HIBA accumulation. Seahorse assays measure mitochondrial respiration defects .

Q. How can researchers resolve contradictions in metabolite quantification across different analytical platforms?

- Methodological Answer :

- Cross-Platform Validation : Compare GC-MS and LC-QTOF/MS data using Passing-Bablok regression. For example, 3-HIBA showed high correlation (slope 0.98) between methods, but discrepancies in isomers (e.g., 3-hydroxyisovaleric acid) require chiral column validation .

- Internal Standards : Use isotopically labeled 3-HIBA (e.g., ¹³C₉) to correct for matrix effects and ionization efficiency differences .

Q. What are the implications of 3-HIBA’s stereospecific synthesis in metabolic engineering?

- Methodological Answer :

- Enzyme Engineering : Recombinant HIBADH with modified substrate-binding pockets (e.g., site-directed mutagenesis) can enhance (R)- or (S)-3-HIBA production. Activity assays (NADH absorbance at 340 nm) monitor enantiomer yield .

- Biosynthetic Pathways : Co-expression of HIBADH with valine dehydrogenase in E. coli enables chiral 3-HIBA synthesis from glucose. Fed-batch fermentation optimizes titers .

Properties

IUPAC Name |

3-hydroxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-3(2-5)4(6)7/h3,5H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXBTMSZEOQQDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862824 | |

| Record name | 3-Hydroxyisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2068-83-9 | |

| Record name | 3-Hydroxyisobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2068-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyisobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002068839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYISOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K75C8JDF5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.